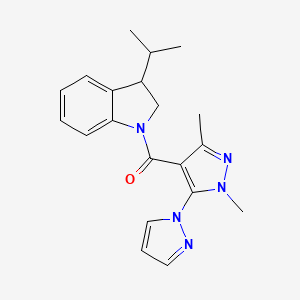![molecular formula C18H22N2O4 B6716486 2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B6716486.png)
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyridine ring with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy and methyl groups. The phenylacetamide moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to direct the reaction towards the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A related compound with a similar hydroxy group but different overall structure.
Pinacol boronic esters: Compounds with boronic ester groups that undergo similar types of reactions.
Uniqueness
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)11-24-16-6-4-5-14(8-16)19-17(22)10-20-13(3)7-15(21)9-18(20)23/h4-9,12,21H,10-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICHQNNMXMQBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC(=CC=C2)OCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate](/img/structure/B6716412.png)
![1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole](/img/structure/B6716415.png)
![(2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6716422.png)
![2-chloro-3-[(E)-2-(5-cyanopyridin-2-yl)ethenyl]benzoic acid](/img/structure/B6716424.png)

![3-chloro-4-[4-(2-oxo-1H-pyridine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716443.png)
![4-[(E)-2-(1,5-dimethylpyrazol-4-yl)ethenyl]pyridine-3-carbonitrile](/img/structure/B6716449.png)
![3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile](/img/structure/B6716451.png)
![6-bromo-2-[(E)-2-(2-methylpyrazol-3-yl)ethenyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6716461.png)

![N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B6716479.png)
![(3-Propan-2-yl-2,3-dihydroindol-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone](/img/structure/B6716488.png)
![N-[[4-(3-propan-2-yl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B6716496.png)
